molecular formula C19H28N2O10 B12719332 7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate CAS No. 84030-52-4

7-(5-Acetamido-2-methoxyphenyl)-10-(methoxycarbonyl)-3-oxo-2,4,10-trioxa-7-azadecane monoacetate

Cat. No.: B12719332
CAS No.: 84030-52-4
M. Wt: 444.4 g/mol
InChI Key: VVMWKRASIUVWJT-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide , is a widely used organic compound with the formula C3H7NO . It is a colorless, high-boiling liquid that is miscible with water and most organic solvents. This compound is primarily used as a solvent in the chemical industry due to its ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide is typically synthesized through the reaction of dimethylamine with carbon monoxide in the presence of a catalyst such as sodium methoxide . The reaction is carried out under high pressure and temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, N,N-Dimethylformamide is produced by the reaction of dimethylamine with carbon monoxide in the presence of a sodium methoxide catalyst. The process involves the following steps:

    Reaction: Dimethylamine and carbon monoxide are reacted under high pressure and temperature.

    Distillation: The crude product is distilled to separate N,N-Dimethylformamide from other by-products.

    Purification: The distilled product is further purified to obtain high-purity N,N-Dimethylformamide.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form and .

    Reduction: It can be reduced to form and .

    Substitution: It can undergo substitution reactions with halogens to form .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Common reducing agents include and .

    Substitution: Halogenation reactions typically use or under controlled conditions.

Major Products

    Oxidation: Dimethylamine and carbon dioxide.

    Reduction: Dimethylamine and formic acid.

    Substitution: Halogenated derivatives such as .

Scientific Research Applications

N,N-Dimethylformamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent in various chemical reactions, including and reactions.

    Biology: It is used in the extraction and purification of and .

    Medicine: It is used as a solvent in the formulation of and in the synthesis of .

    Industry: It is used in the production of , , and .

Mechanism of Action

N,N-Dimethylformamide exerts its effects primarily through its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved include:

    Solvation: It interacts with solute molecules through and , stabilizing them in solution.

    Catalysis: It can act as a catalyst in certain reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

N,N-Dimethylformamide can be compared with other similar compounds such as dimethyl sulfoxide and N-methyl-2-pyrrolidone .

    Dimethyl Sulfoxide (DMSO): Like N,N-Dimethylformamide, DMSO is a polar aprotic solvent with high solubility for a wide range of substances. DMSO has a higher boiling point and is less toxic.

    N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent with similar solubility properties. It has a lower boiling point compared to N,N-Dimethylformamide and is used in similar applications.

List of Similar Compounds

  • Dimethyl Sulfoxide (DMSO)
  • N-Methyl-2-pyrrolidone (NMP)
  • Acetonitrile
  • Tetrahydrofuran (THF)

N,N-Dimethylformamide stands out due to its unique combination of high solubility, moderate boiling point, and versatility in various chemical processes.

Properties

CAS No.

84030-52-4

Molecular Formula

C19H28N2O10

Molecular Weight

444.4 g/mol

IUPAC Name

2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate;acetic acid

InChI

InChI=1S/C17H24N2O8.C2H4O2/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4;1-2(3)4/h5-6,11H,7-10H2,1-4H3,(H,18,20);1H3,(H,3,4)

InChI Key

VVMWKRASIUVWJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC.CC(=O)O

Origin of Product

United States

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